molecular formula C16H16Cl2N6O B5570719 N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 957514-03-3

N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B5570719
CAS RN: 957514-03-3
M. Wt: 379.2 g/mol
InChI Key: SSJGXYPYGWBNKP-UFWORHAWSA-N
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Description

The chemical compound of interest belongs to a class of substances that include heterocyclic frameworks such as pyrazoles and triazoles, which are known for their diverse pharmacological activities and their importance in medicinal chemistry. While specific studies on N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine are not found, related research provides insights into the synthesis methods, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, starting from basic heterocyclic amines and aldehydes. For example, a similar compound was synthesized using a one-pot reductive amination method starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, showcasing the efficiency and versatility of such methods in producing complex molecules (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The structural characterization of these compounds typically involves a combination of spectroscopic techniques, including FTIR-ATR, NMR (1D and 2D), and mass spectrometry, providing detailed insights into their molecular frameworks and confirming the presence of specific functional groups and heterocyclic systems (Becerra, Rojas, & Castillo, 2021).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic systems, depending on their functional groups and reaction conditions. The reactivity is influenced by the heterocyclic core and substituents, which can lead to diverse biological activities and applications in medicinal chemistry (Uršič, Svete, & Stanovnik, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications. These properties are typically determined using analytical and crystallographic techniques, providing insights into the compound's stability and suitability for further development.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental for predicting the compound's potential applications and efficacy. Docking studies, for example, can provide insights into the compound's interactions with enzymes or receptors, suggesting possible inhibitory actions or therapeutic uses (Nayak & Poojary, 2019).

Scientific Research Applications

Synthesis and Characterization

  • Research by Pillai et al. (2019) focused on the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings. The study explored the reactive properties of these compounds using DFT calculations and molecular dynamics simulations. These Schiff bases, including compounds similar to N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine, were evaluated for their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Antimicrobial Activities

  • Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities. The study highlighted the potential of such compounds, including structures related to N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine, in combating various microorganisms (Bektaş et al., 2010).

Inhibitory Potentials and Antioxidant Activity

  • A study by Raboisson et al. (2003) involved the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, which are structurally similar to the compound . These were identified as potent inhibitors in biochemical assays, demonstrating significant inhibitory potentials and potential applications in pharmacology (Raboisson et al., 2003).

Catalytic Applications

  • Donthireddy et al. (2020) researched ruthenium(II) complexes with N-heterocyclic carbene ligands for catalytic applications. These complexes, which could be structurally related to N-(3,5-dichloro-2-methoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine, showed efficacy in C-N bond formation, indicating their utility in organic synthesis (Donthireddy et al., 2020).

properties

IUPAC Name

(E)-1-(3,5-dichloro-2-methoxyphenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N6O/c1-9-5-10(2)23(22-9)16-21-20-11(3)24(16)19-8-12-6-13(17)7-14(18)15(12)25-4/h5-8H,1-4H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJGXYPYGWBNKP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=C(C(=CC(=C3)Cl)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=C(C(=CC(=C3)Cl)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105821
Record name [N(E)]-N-[(3,5-Dichloro-2-methoxyphenyl)methylene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[N(E)]-N-[(3,5-Dichloro-2-methoxyphenyl)methylene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

CAS RN

957514-03-3
Record name [N(E)]-N-[(3,5-Dichloro-2-methoxyphenyl)methylene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957514-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [N(E)]-N-[(3,5-Dichloro-2-methoxyphenyl)methylene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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